1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine typically involves multi-step reactions starting from commercially available precursors
Formation of Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.
Introduction of Oxazole Moiety: The oxazole ring is typically introduced through a condensation reaction involving an aldehyde and an amine.
Attachment of Piperazine Ring: The final step involves the coupling of the piperazine ring to the imidazo[1,2-b]pyridazine-oxazole intermediate, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-b]pyridazin-6-amine
- Imidazo[1,2-a]pyrimidine derivatives
- Imidazo[1,2-b]pyridazine diaryl urea derivatives
Uniqueness
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N6O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H24N6O/c1-13(2)18-15(19-12-25-18)11-22-6-8-23(9-7-22)17-5-4-16-20-14(3)10-24(16)21-17/h4-5,10,12-13H,6-9,11H2,1-3H3 |
InChI Key |
PQNABEBBEURQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=C(OC=N4)C(C)C |
Origin of Product |
United States |
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